3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one
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Overview
Description
3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a furan derivative with a dimethylamino group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methylfuran-2(3H)-one with a dimethylamino-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one
- This compound derivatives
- Other furan derivatives with similar functional groups
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both the dimethylamino and methyl groups on the furan ring allows for diverse chemical transformations and interactions.
Properties
CAS No. |
63961-59-1 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[1-(dimethylamino)ethylidene]-5-methylfuran-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-6)7(2)10(3)4/h5H,1-4H3 |
InChI Key |
PXGVBXKHFABRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C)N(C)C)C(=O)O1 |
Origin of Product |
United States |
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